molecular formula C25H23ClN4O4 B12386673 Gpx4-IN-7

Gpx4-IN-7

Cat. No.: B12386673
M. Wt: 478.9 g/mol
InChI Key: GJBKICBGLWZAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gpx4-IN-7 is a small molecule inhibitor specifically targeting the enzyme glutathione peroxidase 4. Glutathione peroxidase 4 is a selenoprotein that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols. This enzyme is a key regulator of ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides. Inhibitors like this compound are valuable tools in scientific research for studying the mechanisms of ferroptosis and exploring potential therapeutic applications in diseases such as cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gpx4-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require the use of strong acids or bases as catalysts and are carried out under controlled temperature conditions.

    Functional Group Modifications: Various functional groups are introduced into the core structure through substitution reactions. Common reagents used in these steps include halogenating agents, alkylating agents, and reducing agents.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research and potential therapeutic applications. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gpx4-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions. These reactions are often performed in anhydrous solvents to prevent unwanted side reactions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can be further studied to understand their biological activities and potential therapeutic applications .

Scientific Research Applications

Gpx4-IN-7 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the mechanisms of ferroptosis and the role of glutathione peroxidase 4 in oxidative stress and lipid peroxidation.

    Biology: Researchers use this compound to investigate the biological pathways involved in ferroptosis and to identify potential therapeutic targets for diseases associated with oxidative stress.

    Medicine: this compound is being explored as a potential therapeutic agent for treating cancers and neurodegenerative disorders by inducing ferroptosis in diseased cells.

    Industry: This compound is used in the development of new drugs and therapeutic strategies targeting ferroptosis-related diseases

Mechanism of Action

Gpx4-IN-7 exerts its effects by specifically inhibiting the activity of glutathione peroxidase 4. This inhibition leads to the accumulation of lipid hydroperoxides, which in turn triggers ferroptosis. The molecular targets of this compound include the active site of glutathione peroxidase 4, where it binds and prevents the enzyme from reducing lipid hydroperoxides. This disruption of the enzyme’s activity results in oxidative damage to cellular membranes and ultimately leads to cell death through ferroptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gpx4-IN-7

This compound is unique in its specific binding affinity and selectivity for glutathione peroxidase 4. Compared to other inhibitors, this compound has shown higher potency and efficacy in inducing ferroptosis in various cell types. Its unique chemical structure allows for targeted inhibition of glutathione peroxidase 4, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

IUPAC Name

N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-2-(2-hydroxy-1H-indol-3-yl)-3-oxoindole-5-carboxamide

InChI

InChI=1S/C25H23ClN4O4/c26-12-20(31)30-9-7-14(8-10-30)13-27-24(33)15-5-6-19-17(11-15)23(32)22(28-19)21-16-3-1-2-4-18(16)29-25(21)34/h1-6,11,14,29,34H,7-10,12-13H2,(H,27,33)

InChI Key

GJBKICBGLWZAEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=C(C3=O)C4=C(NC5=CC=CC=C54)O)C(=O)CCl

Origin of Product

United States

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